molecular formula C16H15NO2 B14576039 2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine CAS No. 61144-84-1

2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine

Cat. No.: B14576039
CAS No.: 61144-84-1
M. Wt: 253.29 g/mol
InChI Key: MTZRORVIMUZYHQ-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine is a heterocyclic organic compound that features a fluorene moiety linked to an oxaziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine typically involves the reaction of 9H-fluoren-2-yl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of methoxyamine and a suitable base to facilitate the formation of the oxaziridine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine can undergo various chemical reactions, including:

    Oxidation: The oxaziridine ring can be oxidized to form corresponding oxaziridinium ions.

    Reduction: Reduction reactions can open the oxaziridine ring, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridinium salts, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine involves its interaction with specific molecular targets. The oxaziridine ring can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorene moiety contributes to the compound’s stability and electronic properties, enhancing its reactivity and selectivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxaziridine ring, which imparts distinct reactivity and stability compared to other fluorene derivatives. This makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

61144-84-1

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)-3-methoxy-3-methyloxaziridine

InChI

InChI=1S/C16H15NO2/c1-16(18-2)17(19-16)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3

InChI Key

MTZRORVIMUZYHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(N(O1)C2=CC3=C(C=C2)C4=CC=CC=C4C3)OC

Origin of Product

United States

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